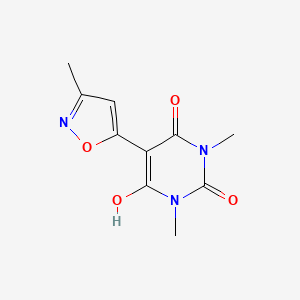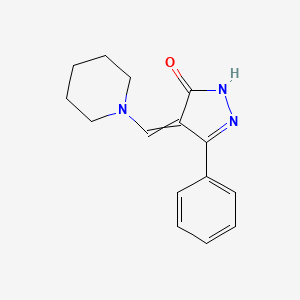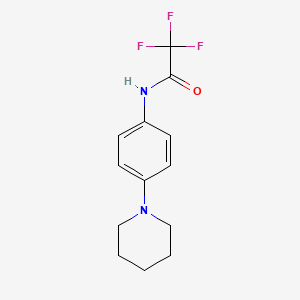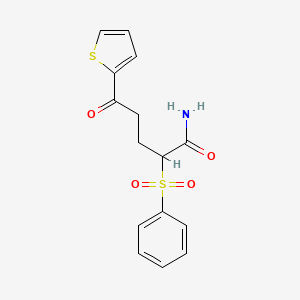
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol, also known as FPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol is not fully understood, but it is believed to act on several molecular targets in the brain and other tissues. 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to have several biochemical and physiological effects in animal models and cell culture studies. 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases and cancer. In addition, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to have anti-oxidant effects, which may protect cells from oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has several advantages for use in lab experiments, including its high purity and stability, and its ability to cross the blood-brain barrier. However, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol. One area of interest is the development of 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the use of 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol as a potential adjuvant therapy for cancer, either alone or in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol and to identify its molecular targets in different tissues.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol has been shown to have anti-tumor effects in preclinical models of breast cancer.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9,18,22H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVQJURNOVAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(4-phenylpiperazino)-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)
![ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B3133875.png)

![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)


![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)
![3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3133904.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3133932.png)


![2-[4-(4-Fluorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133945.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3133956.png)